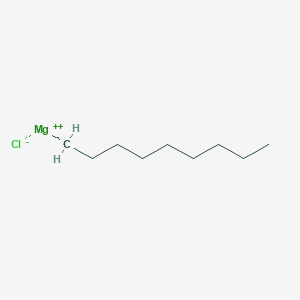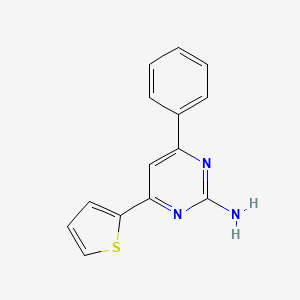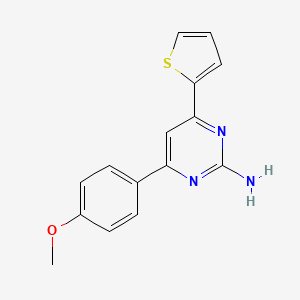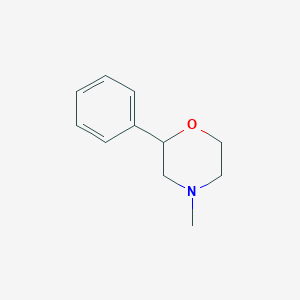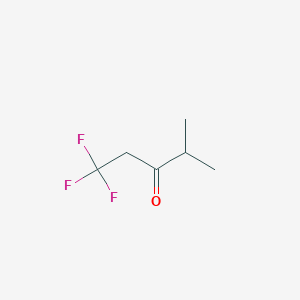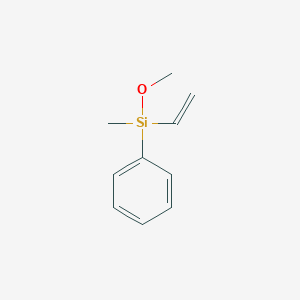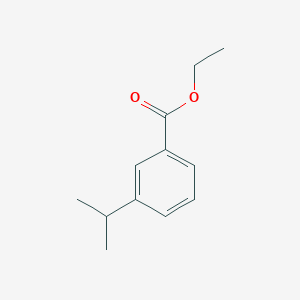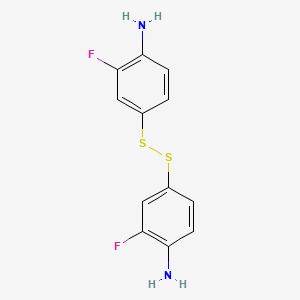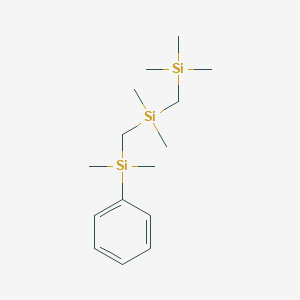
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is an organosilicon compound characterized by the presence of multiple silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes both dimethyl-phenyl-silyl and trimethylsilyl groups. These structural features make it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane typically involves the reaction of dimethyl-phenyl-silyl chloride with trimethylsilyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of copper catalysts. This process yields a mixture of methylchlorosilanes, which are then separated and further reacted to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like halogens or alkyl halides are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is used in a wide range of scientific research applications:
Chemistry: It serves as a silylating agent in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is utilized in the production of silicone-based materials, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and fluorine, making the compound effective in catalysis and as a reducing agent. The pathways involved include the formation of silyl intermediates, which facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the trimethylsilyl group.
Diphenylsilane: Contains two phenyl groups instead of one.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in its alkyne structure.
Uniqueness
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is unique due to its combination of dimethyl-phenyl-silyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized applications where both silyl groups are advantageous.
Propiedades
IUPAC Name |
[dimethyl(phenyl)silyl]methyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-17(4,5)14-18(6,7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGFLBCRKZURPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
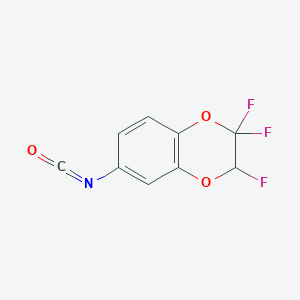
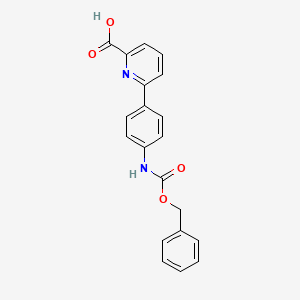
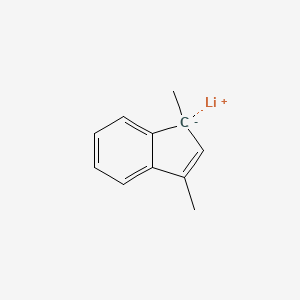
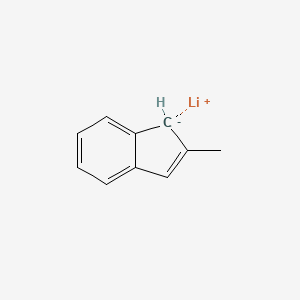
![2-[(2-fluorophenyl)methyl]guanidine](/img/structure/B6307000.png)

